4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 940988-88-5
VCID: VC21526997
InChI: InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(7-8-13(14)16)22(19,20)18-15-6-4-5-11(2)17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)
SMILES: CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br
Molecular Formula: C15H17BrN2O3S
Molecular Weight: 385.3g/mol

4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide

CAS No.: 940988-88-5

Cat. No.: VC21526997

Molecular Formula: C15H17BrN2O3S

Molecular Weight: 385.3g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide - 940988-88-5

Specification

CAS No. 940988-88-5
Molecular Formula C15H17BrN2O3S
Molecular Weight 385.3g/mol
IUPAC Name 4-bromo-N-(6-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
Standard InChI InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(7-8-13(14)16)22(19,20)18-15-6-4-5-11(2)17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)
Standard InChI Key MIXMQDAXZNAVDW-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br
Canonical SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br

Introduction

4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide is a sulfonamide derivative that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a bromine atom, a pyridine ring, and a propoxy group attached to a benzenesulfonamide core, which is characteristic of sulfonamides known for their antibacterial properties and diverse medicinal uses, including as enzyme inhibitors.

Synthesis and Preparation

The synthesis of 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide typically involves multiple steps, including:

  • Nitration and Reduction: Nitration of a benzene derivative followed by reduction to form the corresponding amine.

  • Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

  • Bromination: Selective bromination of the aromatic ring.

  • Substitution Reactions: Introduction of the pyridine and propoxy groups through nucleophilic substitution reactions.

Solvents such as dichloromethane or dimethylformamide are commonly used, with catalysts like triethylamine facilitating reactions. Temperature control is crucial during bromination to prevent over-bromination.

Chemical Reactions and Reactivity

4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, influenced by factors such as pH, temperature, and the presence of other reagents. Key reactions include:

  • Oxidation: Formation of sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: Targeting the sulfonamide group or other functional groups with reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions involving the bromine atom.

Potential Applications and Mechanism of Action

The compound's potential applications are diverse, including:

  • Medicine: Exploration as a therapeutic agent, possibly as an enzyme inhibitor or antimicrobial agent.

  • Biology: Use as a probe or inhibitor in biochemical studies.

  • Chemistry: Building block for synthesizing more complex molecules.

The mechanism of action often involves inhibition of specific enzymes or receptors, similar to other sulfonamides, which can exhibit anti-inflammatory effects by modulating cyclooxygenase enzymes.

Research Findings and Future Directions

Research into 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide is ongoing, with potential therapeutic uses being explored. The compound is referenced in several patent applications and scientific literature, highlighting its relevance in medicinal chemistry. Further biochemical assays are necessary to fully understand its interactions and potential applications.

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